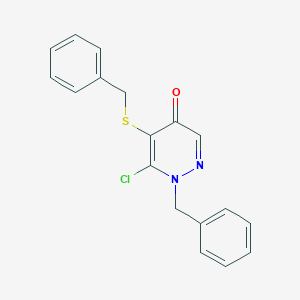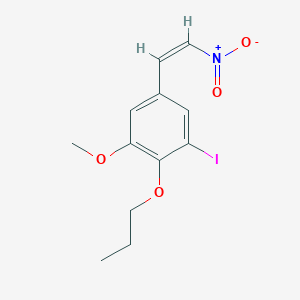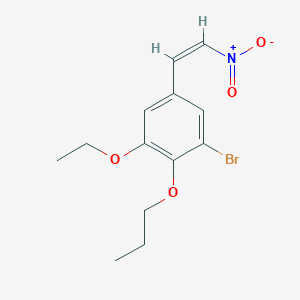
1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyridazinone derivative and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
1-Benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone. One area of research is the development of new anticancer drugs based on this compound. Another area of research is the study of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone is a complex process that involves several steps. The most common method of synthesis is the reaction of 6-chloro-3-nitropyridazine with benzyl mercaptan in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with benzyl chloride to obtain 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
Molekularformel |
C18H15ClN2OS |
|---|---|
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
1-benzyl-5-benzylsulfanyl-6-chloropyridazin-4-one |
InChI |
InChI=1S/C18H15ClN2OS/c19-18-17(23-13-15-9-5-2-6-10-15)16(22)11-20-21(18)12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
InChI-Schlüssel |
JGFTUXFMQVDOIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)C=N2)SCC3=CC=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)C=N2)SCC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-iodo-2-methylphenyl)-2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B286266.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B286267.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B286268.png)
![(2Z,5Z)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B286271.png)
![(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B286278.png)
![(5E)-2-(2,4-dimethylanilino)-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B286279.png)
![N-[4-(1-adamantyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B286281.png)


![N-(3,4-dimethylphenyl)-2-{5-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B286284.png)
![2-[(2-bromo-4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B286285.png)
![5-{[5-(5-Chloro-2-methylphenyl)-2-furyl]methylene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B286286.png)
![(2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B286287.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B286288.png)